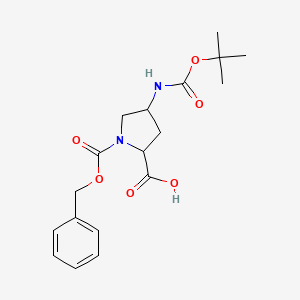

N-Cbz-(4S)-4-(Boc-amino)-L-proline

Description

Significance of Proline Derivatives in Organic and Medicinal Chemistry

Proline's unique cyclic structure, which constrains the peptide backbone, makes it a crucial component in protein architecture, often inducing turns and specific secondary structures. sigmaaldrich.commdpi.com This inherent conformational rigidity has been exploited by chemists to design a wide array of derivatives with significant applications.

In medicinal chemistry , proline analogues are integral to the structure of numerous approved drugs. nih.govacs.org A prominent example is their role as precursors to dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as saxagliptin, which are used in the management of type 2 diabetes. smolecule.comenamine.net The proline scaffold provides the necessary framework for interaction with the enzyme's active site. smolecule.com Furthermore, proline derivatives are found in antiviral drugs like telaprevir (B1684684) and ledipasvir, as well as in angiotensin-converting enzyme (ACE) inhibitors such as ramipril (B1678797) and perindopril, which are used to treat hypertension. enamine.netnih.gov The recent approval of drugs like nirmatrelvir (B3392351) for COVID-19 further underscores the continued importance of proline-containing structures in drug discovery. nih.gov

In organic chemistry , proline and its derivatives are celebrated for their role in organocatalysis. wikipedia.orgorganic-chemistry.org L-proline itself can catalyze a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions, by forming enamine or iminium intermediates. wikipedia.orgresearchgate.net Modified proline catalysts have been developed to enhance enantioselectivity and expand the scope of these reactions, demonstrating their utility in constructing chiral molecules with high precision. rsc.orgorganic-chemistry.org

| Application Area | Examples of Proline Derivative Applications |

| Medicinal Chemistry | DPP-IV inhibitors (e.g., Saxagliptin), Antiviral agents (e.g., Telaprevir, Nirmatrelvir), ACE inhibitors (e.g., Ramipril) nih.govsmolecule.comenamine.netnih.gov |

| Organic Chemistry | Asymmetric organocatalysis (Aldol, Mannich, and Michael reactions) wikipedia.orgrsc.orgorganic-chemistry.org |

| Biochemistry | Probing protein structure and function, peptide synthesis sigmaaldrich.comnih.gov |

Role of Protective Groups in Complex Amino Acid Synthesis: Cbz and Boc Strategies

The synthesis of complex molecules like peptides or peptidomimetics requires precise control over reactive functional groups. Amino-protecting groups are essential tools that prevent unwanted side reactions. N-Cbz-(4S)-4-(Boc-amino)-L-proline exemplifies a sophisticated protection strategy by employing two of the most historically significant and widely used protecting groups: Cbz and Boc.

The benzyloxycarbonyl (Cbz or Z) group , introduced by Bergmann and Zervas in the 1930s, was revolutionary for peptide chemistry. smolecule.comtotal-synthesis.com It is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to a range of conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C). total-synthesis.com

The tert-butoxycarbonyl (Boc) group was developed later and offers an acid-labile protection strategy. smolecule.com It is generally installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to basic and nucleophilic conditions but is cleaved by treatment with acids like trifluoroacetic acid (TFA). organic-chemistry.org

The presence of both Cbz and Boc groups on the same molecule, as in this compound, allows for an orthogonal protection strategy . smolecule.comacs.org This means that one group can be selectively removed while the other remains intact, enabling stepwise and site-specific modifications. For instance, the Boc group can be removed with acid to reveal a free amine for further coupling, while the Cbz-protected amine remains untouched. smolecule.com This orthogonality is a cornerstone of modern solid-phase peptide synthesis and the construction of complex organic molecules. organic-chemistry.orgacs.org

| Protecting Group | Abbreviation | Typical Reagent for Installation | Key Deprotection Condition |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂/Pd-C) total-synthesis.com |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acid (e.g., Trifluoroacetic Acid) organic-chemistry.org |

Stereochemical Purity and Importance of (4S) Configuration

Stereochemistry plays a paramount role in the biological activity of molecules, as interactions with chiral biological targets like enzymes and receptors are highly specific. For proline derivatives, the stereochemistry at the C4 position significantly influences the conformation of the five-membered pyrrolidine (B122466) ring, a phenomenon known as ring pucker. nih.govacs.org

The pyrrolidine ring of proline can adopt two major puckered conformations: Cγ-endo and Cγ-exo. The nature and stereochemistry of the substituent at the C4 position dictate the preference for one pucker over the other. nih.gov For this compound, the substituent is an amino group at the 4S position.

Research has shown that 4S-substituted prolines, particularly those with electron-withdrawing groups, strongly favor an endo ring pucker . nih.govresearchgate.net This preference is attributed to stereoelectronic effects, specifically a gauche effect that stabilizes a pseudo-axial position for the substituent. nih.gov The endo pucker, in turn, influences the main chain dihedral angles (φ, ψ) and promotes more extended or β-turn-like conformations. nih.govresearchgate.net In contrast, 4R-substituted prolines tend to favor an exo pucker, which stabilizes polyproline II (PPII) helical structures. nih.govnih.gov

This conformational control is critical for rational drug design. The specific endo pucker induced by the (4S)-amino group in derivatives of this compound is crucial for orienting other parts of the molecule for optimal binding to its biological target, as seen in the design of DPP-IV inhibitors. smolecule.com Therefore, the stereochemical purity of the (4S) configuration is not merely a matter of chemical identity but a fundamental determinant of the molecule's ultimate biological function.

| Proline C4-Substitution | Preferred Ring Pucker | Consequence on Peptide Conformation |

| (4S)-Substitution | Endo | Promotes extended or δ conformations (β-turns) nih.govresearchgate.net |

| (4R)-Substitution | Exo | Stabilizes polyproline II (PPII) helices nih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C18H24N2O6 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22) |

InChI Key |

DDWOAECQYPSHMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations

Selective Deprotection Strategies for Cbz and Boc Groups

The presence of both the benzyloxycarbonyl (Cbz) and the tert-butyloxycarbonyl (Boc) groups on the same molecule necessitates precise control over their removal. This differential protection is a cornerstone of modern peptide chemistry, allowing for the sequential and site-specific extension of peptide chains. studysmarter.co.uk The Cbz and Boc groups are considered "orthogonal," meaning one can be removed under conditions that leave the other intact. total-synthesis.comiris-biotech.de

The Boc group is known for its lability under acidic conditions. studysmarter.co.uk It is readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. libretexts.orgyoutube.com Conversely, the Cbz group is generally stable to these acidic conditions but is susceptible to hydrogenolysis. total-synthesis.comresearchgate.net This classic method involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst and hydrogen gas or a hydrogen donor like ammonium (B1175870) formate. total-synthesis.comreddit.com This process cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com

Alternative methods exist for cleaving both groups. The Cbz group can also be removed under strongly acidic conditions, such as with HBr in acetic acid, though this method is less mild than hydrogenolysis. total-synthesis.com For the Boc group, thermal deprotection is also a viable, though less common, strategy. acs.org Furthermore, certain metal catalysts, such as iron(III) salts, have been shown to selectively cleave Boc groups in the presence of Cbz groups, offering a greener alternative to strong acids. csic.es This orthogonality allows chemists to selectively unmask either the proline ring nitrogen or the side-chain amine at the C4 position to perform further reactions at a specific site.

Table 1: Selective Deprotection Conditions for Cbz and Boc Groups

| Protecting Group | Reagents and Conditions for Removal | Stability Conditions (Tolerated by the Group) |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in Dioxane or Methanol; Aqueous phosphoric acid. csic.esorganic-chemistry.org | Hydrogenolysis (e.g., H₂, Pd/C); Mild basic conditions (e.g., piperidine, LiOH). total-synthesis.comreddit.com |

| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C); NaBH₄ with catalytic Pd-C; Strong acids (e.g., HBr in acetic acid); Aluminum chloride in HFIP. total-synthesis.comresearchgate.netorganic-chemistry.org | Mild acidic conditions (e.g., TFA for Boc removal); Basic conditions. total-synthesis.comiris-biotech.de |

Carboxyl Group Activation and Coupling Reactions in Peptide Synthesis

For N-Cbz-(4S)-4-(Boc-amino)-L-proline to be incorporated into a peptide sequence, its carboxylic acid group must be "activated" to facilitate amide bond formation with the N-terminal amine of another amino acid. youtube.com Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires a coupling agent to convert the hydroxyl of the carboxyl group into a better leaving group. youtube.comacs.org

Commonly used coupling reagents in peptide synthesis include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). libretexts.orgyoutube.com These reagents react with the proline's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, forming the desired peptide bond and generating a urea (B33335) byproduct. To improve efficiency and minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is often included. These additives react with the O-acylisourea to form an active ester, which is more stable but still highly reactive toward amines.

Stereoselective Derivatization at the Pyrrolidine (B122466) Ring

The pyrrolidine ring of proline is a scaffold that can be modified to introduce diverse chemical functionalities, influencing the conformation and biological activity of resulting peptides.

Stereospecific derivatization often begins with a related proline analog, such as hydroxyproline (B1673980) (Hyp). nih.govacs.org For instance, a hydroxyl group at the C4 position can be stereospecifically converted into various other functional groups. While this compound already possesses a functional group at C4, related strategies can be envisioned starting from a different precursor like N-Cbz-L-proline.

Halogenation can be achieved through substitution reactions. For example, a hydroxyl group can be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a halide ion in an SN2 reaction. nih.govacs.org This process typically results in an inversion of stereochemistry at the C4 position. The introduction of fluorine, in particular, can have significant effects on the stereoelectronics and conformational preferences of the proline ring. nih.govacs.org

The introduction of an azide (B81097) group is a key transformation, as it serves as a versatile handle for further chemical modifications, particularly in bioorthogonal chemistry. nih.govacs.org A common route to synthesize 4-azidoproline derivatives is through the nucleophilic displacement of a leaving group at the C4 position by an azide salt (e.g., sodium azide). nih.govacs.org This reaction is often performed on a 4-hydroxyproline (B1632879) derivative that has been converted to a sulfonate ester. The SN2 reaction proceeds with inversion of configuration, allowing for precise stereochemical control. nih.gov

Direct amination or the conversion of the existing Boc-protected amine are also important transformations. If starting from a different precursor, a newly introduced azide group can be readily reduced to a primary amine using reagents like triphenylphosphine (B44618) (in the Staudinger reaction) or by catalytic hydrogenation. This provides access to di-amino proline derivatives with different protecting groups, enabling complex branched peptide structures.

Carbon-carbon bond formation on the proline ring allows for the introduction of alkyl and aryl groups, significantly expanding the structural diversity of proline analogs. Modern synthetic methods have enabled such modifications under relatively mild conditions. For example, visible light-mediated photoredox catalysis can achieve the direct decarboxylative coupling of N-protected proline derivatives with various Michael acceptors or aryl nitriles. nih.govorganic-chemistry.org In this process, the carboxylic acid itself is converted into a radical intermediate that can then participate in alkylation or arylation reactions. nih.govorganic-chemistry.org

Copper-catalyzed coupling reactions, such as the Ullmann-type reaction, have also been employed for the arylation of proline derivatives, often using a proline-based ligand to facilitate the transformation. These methods provide access to proline analogs with bulky or electronically diverse substituents that can act as conformational constraints or interaction motifs in peptides.

Bioorthogonal Functionalization and Conjugation Reactions

The chemical handles introduced through derivatization of the pyrrolidine ring can be used in bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Proline derivatives containing azides or alkynes are particularly valuable for this purpose. nih.govacs.org

The azide group, introduced as described in section 3.3.2, is a key component in one of the most famous bioorthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This reaction allows the proline derivative to be efficiently and specifically conjugated to another molecule bearing an alkyne group. Similarly, an alkyne-modified proline can react with an azide-containing molecule. These reactions are used to label peptides, attach them to surfaces, or link them to other biomolecules like proteins or nucleic acids. nih.govacs.org Other bioorthogonal reactions involving modified proline derivatives include the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, and tetrazine-trans-cyclooctene ligations. nih.govacs.org

Conformational Analysis and Structural Determinants of Proline Derivatives

Pyrrolidine (B122466) Ring Puckering and Conformational Preferences (Exo/Endo)

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). In the Cγ-endo pucker, the Cγ atom is displaced from the plane of the ring on the same side as the carboxyl group, while in the Cγ-exo pucker, it is on the opposite side.

For proline derivatives, the stereochemistry and nature of substituents at the 4-position are critical in determining the favored pucker. In the case of N-Cbz-(4S)-4-(Boc-amino)-L-proline , the (4S) configuration strongly favors the Cγ-endo pucker. nih.govsmolecule.com This preference is a well-documented phenomenon for 4S-substituted prolines, particularly those with electron-withdrawing substituents. nih.govnih.gov The endo pucker is often associated with more extended peptide conformations and a higher propensity for the cis conformation of the preceding peptide bond. nih.gov In contrast, 4R-substituted prolines typically favor the Cγ-exo pucker, which promotes more compact helical structures like the polyproline II (PPII) helix. nih.gov

Influence of 4-Substituents on Ring Conformation and Stereoelectronic Effects

The substituent at the C4 position exerts a profound influence on the pyrrolidine ring's conformational equilibrium through a combination of steric and stereoelectronic effects. The preference of 4S-substituted prolines for the Cγ-endo pucker is primarily attributed to a stereoelectronic phenomenon known as the gauche effect. nih.govsmolecule.com

N-Acyl Substitution Effects on Proline Conformation

The substituent on the proline nitrogen, known as the N-acyl group, also plays a role in defining the molecule's conformation. The N-acyl group influences the cis/trans isomerism of the Xaa-Pro amide bond and can modulate the n→π* electronic interaction, which involves the delocalization of an oxygen lone pair (n) from the preceding carbonyl group into the antibonding orbital (π*) of the proline's own carbonyl group. nih.govnih.gov

In This compound , the N-acyl group is a benzyloxycarbonyl (Cbz) group. The electronic properties of the N-acyl group can tune the strength of the n→π* interaction. nih.gov However, in the context of 4S-substituted prolines that inherently favor the Cγ-endo pucker, the n→π* interaction plays a minimal role in stabilizing the conformation. nih.gov The primary influence of the N-acyl group in this specific compound is related to its steric bulk and its effect on the cis/trans equilibrium of the amide bond it forms with the proline nitrogen.

Spectroscopic and Crystallographic Elucidation of Conformation

The precise conformational preferences of proline derivatives are determined experimentally using high-resolution techniques like NMR spectroscopy and X-ray crystallography.

NMR spectroscopy is a powerful tool for studying the conformation of proline derivatives in solution. 1H NMR can provide detailed information on the cis/trans ratio of the N-acyl-proline amide bond, as these two isomers give rise to distinct sets of signals. researchgate.netnih.gov The chemical shifts and coupling constants of the proline ring protons are sensitive to the ring's pucker (endo vs. exo).

For N-acyl proline derivatives, the presence of two rotamers (cis and trans isomers) is often observed in the 1H NMR spectrum, leading to a doubling of certain peaks. researchgate.net The influence of the phosphate (B84403) group on the cis-trans isomerization of the Gly-Hyp bond in model peptides has been demonstrated using 1H and 31P NMR, showing that these parameters can be used to identify specific isomers and their local conformations. nih.gov While specific NMR data for This compound is not detailed here, the technique is fundamental to characterizing its solution-state conformational equilibrium.

Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of molecules. Studies on various 4S-substituted proline derivatives have consistently revealed a Cγ-endo ring pucker in the crystalline state. nih.govsmolecule.com

Crystallographic analysis of related compounds shows that the (4S) configuration leads to distinct backbone dihedral angles, with φ angles typically in the range of -80° to -90° and ψ angles near 0° to +20°. smolecule.com This conformational space is known as the δ region of the Ramachandran plot and is characteristic of the i+2 position of β-turns in proteins. smolecule.com These findings confirm that the stereoelectronic effects of the 4S-substituent dictate a well-defined, extended conformation in the solid state.

| Parameter | Typical Value for 4S-Proline Derivatives | Source |

| Pyrrolidine Pucker | Cγ-endo | nih.govsmolecule.com |

| φ (phi) Angle | -80° to -90° | smolecule.com |

| ψ (psi) Angle | 0° to +20° | smolecule.com |

Computational Chemistry and Molecular Modeling for Conformational Landscape Exploration

Computational chemistry and molecular modeling are indispensable tools for exploring the full conformational landscape of flexible molecules like proline derivatives. These methods complement experimental data from NMR and X-ray crystallography.

Applications in Advanced Medicinal Chemistry

Design and Synthesis of Enzyme Inhibitors

The rigid framework and chiral centers of N-Cbz-(4S)-4-(Boc-amino)-L-proline make it an ideal scaffold for the design of potent and selective enzyme inhibitors. The protecting groups allow for sequential and site-specific modifications, enabling the synthesis of a diverse library of compounds for screening against various enzymatic targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Metabolic Disorders

A significant application of this compound is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV). smolecule.com DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.com By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and improved glycemic control in patients with type 2 diabetes. mdpi.com

Derivatives of this compound serve as peptidomimetics that can fit into the active site of the DPP-IV enzyme. mdpi.com The proline ring mimics the natural substrate of the enzyme, while the side chains can be modified to enhance binding affinity and selectivity. smolecule.com

Modulation of Binding Affinity and Specificity through Structural Modifications

The presence of the Cbz and Boc protecting groups on the proline scaffold provides a strategic advantage in drug design. These groups can be selectively removed to allow for the introduction of various functional groups, which can significantly impact the binding affinity and specificity of the resulting inhibitor. smolecule.com For instance, modifications at the 4-amino position after Boc deprotection can lead to interactions with specific residues in the enzyme's active site, thereby increasing potency and selectivity. This adaptability is crucial for optimizing drug candidates to minimize off-target effects. smolecule.com

Chiral Building Blocks for Complex Pharmaceutical Agents

The inherent chirality of this compound is a critical feature that makes it a valuable chiral building block in the synthesis of complex pharmaceutical agents. The specific (4S) configuration is often essential for the biological activity of the final drug molecule. smolecule.com

Intermediates in Antiviral Drug Synthesis (e.g., Ledipasvir)

One of the notable applications of proline analogs is in the synthesis of antiviral drugs. For example, derivatives of 4-substituted prolines are key intermediates in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. nih.gov The constrained cyclic structure of the proline derivative helps to correctly orient the pharmacophoric groups of the drug, leading to high-affinity binding to the viral protein.

Precursors for Other Therapeutically Relevant Compounds

Beyond antiviral applications, this compound and its derivatives serve as precursors for a wide range of other therapeutically relevant compounds. For instance, N-Boc-4-carbonyl-L-proline methyl ester, which can be derived from related proline starting materials, is a key intermediate in the synthesis of various compounds, including those with potential applications in protein engineering and as L-lysine and L-homoglutamate analogs. guidechem.com The versatility of the proline scaffold allows for its incorporation into diverse molecular architectures targeting different disease areas. fengchengroup.com

Development of Constrained Amino Acid Mimetics for Pharmacological Targets

The rigid bicyclic structure of proline itself imparts conformational constraints on peptide chains. This compound, as a substituted proline derivative, further enhances this structural rigidity. This property is highly desirable in medicinal chemistry for the development of peptide and small molecule mimetics with improved pharmacological properties.

Constraining the conformation of a molecule can lead to several advantages, including:

Increased Receptor Affinity: By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, leading to higher affinity.

Enhanced Selectivity: A rigid structure is less likely to bind to unintended targets, resulting in improved selectivity and a better side-effect profile.

Improved Metabolic Stability: Constrained mimetics are often more resistant to enzymatic degradation, leading to a longer duration of action in the body.

The use of this compound and similar constrained amino acids allows for the systematic exploration of conformational space to design potent and specific ligands for a variety of pharmacological targets. smolecule.com

Compound Information Table

| Compound Name | Other Names |

| This compound | (2S,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid achemblock.com |

| Dipeptidyl Peptidase IV | DPP-IV, CD26 nih.gov |

| Ledipasvir | - |

| N-Boc-4-carbonyl-L-proline methyl ester | 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate sigmaaldrich.com |

| L-lysine | - |

| L-homoglutamate | - |

| Glucagon-like peptide-1 | GLP-1 mdpi.com |

| Glucose-dependent insulinotropic polypeptide | GIP mdpi.com |

Interactive Data Table

β-Turn Inducers and Helical Conformational Control in Peptidomimetics

The ability to control the secondary structure of peptides is paramount in the design of peptidomimetics that can mimic or block the function of natural peptides. The incorporation of substituted proline analogs is a powerful strategy to achieve this control.

Proline's unique cyclic structure restricts the backbone dihedral angle (φ) to approximately -65°. nih.gov This inherent constraint is further influenced by substitution on the pyrrolidine (B122466) ring, which modulates the two key conformational equilibria of proline: the pucker of the ring (endo vs. exo) and the isomerization of the preceding peptide bond (cis vs. trans). nih.gov For 4-substituted prolines, the stereochemistry at the C4 position dictates the ring pucker preference. An electron-withdrawing substituent at the 4S-position strongly favors an endo ring pucker. nih.gov This conformational bias is critical because the endo pucker uniquely promotes the δ conformation, with backbone dihedral angles (φ, ψ) of approximately (–80°, 0°), which is a hallmark of the i+2 position in β-turns. nih.gov

Therefore, incorporating a (4S)-4-amino-L-proline derivative, the core of the title compound, into a peptide sequence is a strategic method for inducing a β-turn. β-turns are crucial secondary structures that allow a peptide chain to reverse its direction, forming compact, globular structures often involved in molecular recognition events. By enforcing this specific turn, this compound serves as a potent tool for creating peptidomimetics that replicate the bioactive conformation of loops and turns in natural proteins. Research on analogous 4-amino substituted cyclic residues has demonstrated their capacity to induce defined turn structures in peptides. nih.gov This control over conformation is essential for minimizing the entropic penalty upon binding to a receptor, thereby enhancing affinity and biological activity.

Beyond discrete turns, these conformational biases can influence helical structures. While proline itself is often considered a "helix breaker" in the context of α-helices, the stereospecific substitution at the C4 position allows for the stabilization of other helical forms, such as the polyproline II (PPII) helix. nih.gov The ability to favor specific ring puckers and cis/trans amide bond isomers allows for the fine-tuning of peptide backbones, guiding them to adopt desired helical conformations that can be critical for biological function. nih.gov

Design of Rigid Scaffolds for Enhanced Biological Activity

The conformational constraints imposed by 4-substituted prolines make them ideal building blocks for rigid molecular scaffolds. Rigidity is a desirable trait in drug design as it can lead to higher binding affinity, improved selectivity, and better metabolic stability. The (4S)-4-amino-L-proline core provides a robust framework that can be elaborated with various pharmacophoric groups to target specific biological receptors. mdpi.com

A prominent application is in the development of integrin ligands. Integrins are cell adhesion receptors involved in numerous physiological and pathological processes, making them attractive therapeutic targets. nih.gov Researchers have successfully used cis-4-amino-L-proline (Amp) as a conformation-inducing scaffold to create potent and selective cyclopeptidomimetic ligands for various integrins. mdpi.comnih.gov By grafting key recognition sequences onto the rigid aminoproline core, it is possible to design molecules that present the necessary pharmacophores in the correct spatial orientation for high-affinity binding. mdpi.com

For example, cyclopeptides built around an aminoproline scaffold have been designed to target the α4β1 integrin, which is involved in inflammation and autoimmune diseases. mdpi.comnih.gov The rigid proline derivative helps to properly orient key motifs, such as the Leu-Asp-Val (LDV) sequence, for optimal interaction with the receptor. nih.gov

Furthermore, derivatives of this compound are explored as precursors for inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV). smolecule.com DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for treating type 2 diabetes. The specific stereochemistry and structural features of the proline derivative are crucial for its interaction with the enzyme's active site, highlighting the importance of the scaffold in directing molecular interactions. smolecule.com The "proline editing" technique, where a hydroxyproline (B1673980) residue within a synthesized peptide is chemically modified, further illustrates the versatility of the 4-substituted proline scaffold, allowing for the creation of a diverse array of functionalities on a rigid framework. nih.gov

Table 1: Applications of 4-Aminoproline Scaffolds in Medicinal Chemistry

| Scaffold Application | Target Class | Example Target | Desired Outcome |

|---|---|---|---|

| β-Turn Induction | Peptidomimetics | Bioactive Peptide Loops | Mimic native conformation, enhance binding |

| Rigid Cyclopeptides | Integrins | α4β1, αVβ3, αVβ5 | Potent and selective receptor modulation |

| Enzyme Inhibition | Peptidases | Dipeptidyl Peptidase IV (DPP-IV) | Development of antidiabetic agents |

Contributions to Peptide and Protein Chemistry

Incorporation into Synthetic Peptides and Proteins

N-Cbz-(4S)-4-(Boc-amino)-L-proline serves as a valuable building block in the synthesis of peptides and proteins. smolecule.com Its orthogonally protected amino groups, the Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, allow for selective deprotection and subsequent functionalization. smolecule.com The Cbz group can be removed by hydrogenolysis, while the Boc group is labile to mild acid treatment, enabling controlled, stepwise peptide chain elongation. smolecule.com This feature is crucial in both solution-phase and solid-phase peptide synthesis (SPPS). peptide.comgoogle.com

The incorporation of proline and its analogs can influence the conformational properties of the resulting peptide. nih.govnih.gov The rigid pyrrolidine (B122466) ring of proline restricts the backbone dihedral angles, impacting the local secondary structure. wikipedia.orgquora.com The substitution at the 4-position of the proline ring, as in this compound, can further modulate these conformational preferences. nih.gov

Table 1: Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Removal Conditions |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂/Pd) |

| tert-butoxycarbonyl | Boc | Mild Acid (e.g., Trifluoroacetic acid) |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

This table summarizes common protecting groups used in peptide synthesis and their respective removal conditions.

Role in the Synthesis of Structurally Constrained Peptides

The unique structural features of this compound make it a valuable tool for creating structurally constrained peptides, including cyclic peptides. nih.gov The presence of an additional amino group on the proline ring provides a site for cyclization, leading to the formation of novel peptide architectures. nih.gov For instance, the cis-4-amino-L-proline (cAmp) moiety, derived from this compound, has been used to synthesize an unusual and stable 11-membered cyclotripeptide. nih.gov This "side-chain to tail" cyclization involves forming an amide bond between the γ-amino group of the cAmp residue and the C-terminal carboxyl group of the peptide chain. nih.gov

The conformational rigidity of the proline ring itself contributes to the constrained nature of these peptides. nih.gov This rigidity, coupled with the ability to introduce cyclic constraints, allows for the design of peptides with well-defined three-dimensional structures. Such structurally defined peptides are crucial for studying structure-activity relationships and developing peptide-based therapeutics.

Development of Collagen-Mimetic Peptides and Biomaterials

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, which is rich in proline and hydroxyproline (B1673980) residues. wikipedia.orgnih.gov The incorporation of functionalized proline derivatives, including those derived from this compound, has been instrumental in the development of collagen-mimetic peptides and biomaterials. nih.gov

The stability of the collagen triple helix is highly dependent on the stereochemistry and substitution pattern of the proline residues. nih.govpnas.org Specifically, (4R)-hydroxyproline stabilizes the triple helix, while (4S)-hydroxyproline is destabilizing. nih.gov Similarly, the incorporation of (2S,4R)-4-aminoproline has been shown to enhance the stability of collagen triple helices. nih.govupenn.edu The amino group in this position can participate in favorable electrostatic interactions and hydrogen bonding. upenn.edu

Furthermore, the introduction of pH-sensitive groups, such as the amino group in (4S)-aminoproline, allows for the development of "smart" biomaterials whose conformational properties can be tuned by changes in pH. nih.gov This has been demonstrated by the reversible formation and disruption of collagen triple helices in response to pH changes. nih.gov The functionalization of surfaces with peptides containing proline derivatives has also been explored for creating bioactive materials that promote cell adhesion and tissue regeneration. nih.gov

Proline Editing and Functionalized Proline Residues in Peptide Libraries

A technique known as "proline editing" allows for the synthesis of peptides with a wide variety of stereospecifically modified proline residues. nih.govnih.gov This method typically involves the incorporation of Fmoc-hydroxyproline into a peptide during standard solid-phase peptide synthesis. nih.govnih.gov Following synthesis, the hydroxyl group can be chemically modified to introduce a diverse array of functional groups, creating a library of peptides with functionalized proline residues. nih.govnih.govacs.org

This approach provides access to proline derivatives with functionalities that can serve as:

Structural mimetics of other amino acids. nih.govnih.gov

Recognition motifs for biological targets. nih.govnih.gov

Probes for nuclear magnetic resonance (NMR) and other spectroscopic techniques. nih.govnih.gov

Reactive handles for bioorthogonal conjugation reactions. nih.govnih.govacs.org

The ability to generate such diverse peptide libraries is invaluable for screening and identifying peptides with desired biological activities and properties.

Studies on Enzyme Mechanisms and Protein-Ligand Interactions

This compound and its derivatives are utilized in studies aimed at understanding enzyme mechanisms and protein-ligand interactions. smolecule.com The rigid and conformationally constrained nature of the proline ring makes it an excellent scaffold for designing enzyme inhibitors and probes to study binding events. smolecule.comsigmaaldrich.com

Derivatives of this compound have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. smolecule.com Modifications to the protecting groups and the proline scaffold can significantly impact the binding affinity and selectivity for the target enzyme. smolecule.com By systematically altering the structure of the proline analog, researchers can probe the specific interactions that govern molecular recognition at the active site.

Furthermore, the incorporation of proline analogs with specific conformational biases can be used to investigate the role of proline cis/trans isomerization in protein folding and function. nih.govresearchgate.net The ability to introduce subtle changes in the proline ring pucker and the preference for a particular peptide bond conformation provides a powerful tool for dissecting the energetic contributions of these features to protein stability and activity.

Applications in Asymmetric Catalysis and Organocatalysis

Chiral Auxiliaries and Ligands in Enantioselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. Similarly, chiral ligands coordinate to metal centers to create a chiral environment that forces a reaction to proceed enantioselectively.

The 4-aminoproline scaffold is a valuable platform for designing such molecules. After selective deprotection of a precursor like N-Cbz-(4S)-4-(Boc-amino)-L-proline, the exposed amino or carboxyl groups can be used to attach the molecule to a substrate or a metal. The inherent chirality of the proline ring then influences the trajectory of the reaction, favoring the formation of one enantiomer over the other. For instance, modified prolinol ligands (derived from reducing the proline carboxylic acid) are widely used in various metal-catalyzed transformations. The introduction of a substituent at the 4-position can further refine the steric and electronic properties of the ligand, enhancing its effectiveness and selectivity in reactions such as nickel-catalyzed couplings or asymmetric hydrogenations.

Proline-Derived Organocatalysts in Stereoselective Transformations

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. L-proline itself is one of the most famous organocatalysts, often called the "simplest enzyme" for its ability to catalyze complex reactions with high stereoselectivity. illinois.edu It typically functions by forming a nucleophilic enamine or an electrophilic iminium ion intermediate with carbonyl substrates. libretexts.org

While this compound is protected, its core structure can be elaborated into more sophisticated organocatalysts. Modifying the proline ring, particularly at the 4-position, has become a key strategy to overcome some of the limitations of natural proline, such as limited solubility in non-polar solvents or the need for high catalyst loadings. nih.gov Synthetic variants based on the 4-hydroxy-L-proline and 4-amino-L-proline scaffolds have well-documented catalytic activity. researchgate.net

The aldol (B89426) and Mannich reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The asymmetric versions of these reactions, catalyzed by proline and its derivatives, provide direct access to chiral β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. illinois.edulibretexts.org

The catalytic cycle typically involves the formation of an enamine from the proline catalyst and a donor carbonyl compound (like an aldehyde or ketone). This enamine then attacks an electrophilic acceptor (an aldehyde for the aldol reaction, or an imine for the Mannich reaction). The chirality of the proline catalyst directs the attack to one face of the electrophile, controlling the stereochemistry of the newly formed stereocenters. libretexts.org

Research has shown that derivatives of proline can offer superior performance compared to the parent amino acid. For example, in the Mannich reaction of acetaldehyde (B116499) with N-Boc-imines, proline catalysis yields β-amino aldehydes with exceptionally high enantioselectivities, providing valuable intermediates for drug synthesis. 20.210.105 Similarly, the first proline-catalyzed direct asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856) demonstrated the power of this approach. illinois.edu Modifications to the proline catalyst framework are a continuing area of research to improve yields and selectivities further. illinois.edu

Table 1: Representative Proline-Catalyzed Aldol and Mannich Reactions

| Reaction Type | Donor | Acceptor | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Aldol | Acetone | 4-Nitrobenzaldehyde | L-Proline (30 mol%) | 68% | 76% | illinois.edu |

| Mannich | Acetone | p-Anisidine / Aldehyde | L-Proline | 50% | 94% | libretexts.org |

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com When catalyzed by a chiral organocatalyst, this reaction can produce enantiomerically enriched products. Proline-derived catalysts are effective in promoting asymmetric Michael additions by activating the donor molecule through enamine formation.

The mechanism is similar to that of the aldol and Mannich reactions, where the chiral enamine intermediate adds to the β-carbon of the Michael acceptor. masterorganicchemistry.com This strategy has been successfully applied to the addition of aldehydes or ketones to nitroalkenes, enones, and other acceptors. mdpi.com For instance, the addition of dioxanone to phenylnitrostyrene has been reported using proline catalysis. researchgate.net The development of catalysts derived from precursors like 4-aminoproline allows for the synthesis of complex products such as β-substituted GABA derivatives with high stereocontrol. mdpi.com

Transfer hydrogenation is a reaction in which hydrogen is transferred from a donor molecule to an acceptor molecule without using H₂ gas. Chiral organocatalysts can be employed to achieve enantioselective transfer hydrogenations of α,β-unsaturated aldehydes and ketones, typically using a Hantzsch ester as the hydrogen source. The catalyst activates the unsaturated carbonyl compound by forming a chiral iminium ion, which is then reduced stereoselectively.

Table 2: Examples of Asymmetric Michael Additions Using Proline-Type Catalysis

| Nucleophile (Donor) | Electrophile (Acceptor) | Catalyst Type | Yield | Stereoselectivity (ee/dr) | Reference |

|---|---|---|---|---|---|

| Dioxanone | Phenylnitrostyrene | L-Proline | - | Low Selectivity | researchgate.net |

| Diethyl Malonate | Nitroalkene | Chiral Thiourea | 73% | 88% ee | mdpi.com |

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). youtube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, carries a reactant from one phase to the other, allowing the reaction to proceed. youtube.com

The 4-aminoproline scaffold is relevant to PTC in two distinct ways:

Synthesis of Proline Derivatives via PTC: Asymmetric phase-transfer catalysis is a well-established strategy for synthesizing chiral α-amino acids. This method has been applied to the enantioselective synthesis of 4-substituted proline derivatives. For example, the alkylation of a glycine-derived imine using a chiral cinchona alkaloid-based phase-transfer catalyst can produce chiral 4-methylene proline scaffolds, which are versatile intermediates in medicinal chemistry. nih.gov This demonstrates how PTC can be a key step in accessing the very building blocks needed for advanced applications.

Proline Derivatives as Phase-Transfer Catalysts: The chiral proline framework can be incorporated into the structure of a phase-transfer catalyst itself. By synthesizing quaternary ammonium salts from proline derivatives, it is possible to create a chiral cationic catalyst. ias.ac.in These catalysts form a chiral ion pair with an anionic reactant, shuttling it into the organic phase and inducing asymmetry in reactions like epoxidations, alkylations, or Darzens condensations. ias.ac.in The substituent at the 4-position can be strategically chosen to enhance the steric and electronic interactions that govern the enantioselectivity of the process.

Emerging Research Frontiers and Future Perspectives

Rational Design of Next-Generation Proline Analogues

The rational design of novel proline analogues is a key strategy in peptide engineering and drug discovery, aiming to create molecules with specific conformational constraints and biological activities. nih.govnih.gov N-Cbz-(4S)-4-(Boc-amino)-L-proline is an ideal starting scaffold for this purpose. After selective deprotection, the 4-amino group provides a versatile handle for introducing a wide array of functionalities. This approach, sometimes termed "proline editing," allows for the synthesis of peptides with stereospecifically modified proline residues. nih.gov

Researchers are using this scaffold to build new peptidomimetics that can target specific biological receptors. For instance, the 4-aminoproline (Amp) core is being used to construct cyclic peptidomimetics that target α4β1 integrin, a receptor involved in inflammation and cancer-related diseases. nih.gov The design process often involves creating libraries of analogues where different substituents are attached to the 4-amino position to modulate receptor affinity and selectivity. researchgate.net This strategic modification can enhance biological potency and stability. nih.gov The ultimate goal is to move beyond simple substitution to create multi-functional molecules with precisely engineered properties, a process greatly enabled by starting with orthogonally protected precursors like this compound.

Table 1: Examples of Next-Generation Proline Analogues and Design Rationale

| Analogue Class | Modification at 4-Position | Design Rationale | Potential Application | Reference |

|---|---|---|---|---|

| Integrin Modulators | (2-methylphenyl)ureido-phenylacetyl (MPUPA) moiety | Mimic key recognition motifs to target α4β1 integrin. | Anti-inflammatory agents, cancer therapeutics. | nih.gov |

| pH-Responsive Peptides | Guanidinium or betaine (B1666868) groups | Introduce pH-sensitive charge alterations near physiological pH. | Targeted drug delivery, smart biomaterials. | rsc.org |

| Conformationally Locked Analogues | Bulky aromatic or alkyl groups | Control the proline ring pucker (exo vs. endo) and the cis/trans amide bond isomerism. | Stabilizing specific secondary structures (e.g., β-turns, helices). | nih.govresearchgate.net |

| Bioorthogonal Probes | Azide (B81097), alkyne, or tetrazine handles | Introduce reactive groups for site-specific chemical ligation. | Protein labeling, in-vivo imaging, diagnostics. | nih.gov |

Integration with Advanced Spectroscopic and Imaging Techniques

The structural and dynamic properties of peptides derived from this compound are being elucidated through sophisticated analytical methods. Advanced spectroscopic techniques are critical for understanding how modifications at the 4-position influence peptide conformation and function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool in this field. nih.gov Two-dimensional NMR experiments, such as TOCSY and NOESY, are used to determine the three-dimensional structure of peptides in solution by analyzing through-bond and through-space proton correlations. youtube.com For proline-containing peptides, NMR is essential for quantifying the populations of the cis and trans isomers of the prolyl amide bond, a key determinant of peptide and protein structure. nih.gov Furthermore, the introduction of specific NMR-active nuclei, such as ¹⁹F, into the proline ring via derivatization of the 4-position creates powerful probes for conformational analysis. nih.govcopernicus.orgcopernicus.org The high sensitivity of the ¹⁹F chemical shift to the local environment provides detailed insights into protein binding and dynamics without background interference. copernicus.orgresearchgate.net

Other techniques like circular dichroism (CD) spectroscopy are used to assess the secondary structure of peptides and monitor conformational changes induced by environmental factors like pH and temperature. rsc.org Mass spectrometry plays a crucial role in verifying the correct synthesis of complex analogues and is increasingly used to study protein phosphorylation and other post-translational modifications. nih.govwikipedia.org

Table 2: Spectroscopic Techniques for Characterizing Proline Analogues

| Technique | Information Obtained | Relevance to 4-Aminoproline Derivatives | Reference |

|---|---|---|---|

| 2D NMR (NOESY, TOCSY) | 3D structure, sequential resonance assignment, inter-proton distances. | Determines how substituents at the 4-position affect local and global peptide conformation. | nih.govyoutube.com |

| ¹⁹F NMR | Local chemical environment, conformational exchange, binding kinetics. | Allows for highly sensitive monitoring when a fluorine-containing moiety is attached to the 4-amino group. | copernicus.orgcopernicus.org |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet), conformational transitions. | Monitors pH- or temperature-induced folding/unfolding of peptides containing functionalized 4-aminoproline. | rsc.org |

| Mass Spectrometry (MS) | Molecular weight verification, peptide sequencing, PTM analysis. | Confirms successful synthesis and modification of the proline scaffold. | nih.gov |

Expanding the Scope of Bioorthogonal Chemistry in Peptide Modification

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov this compound is a valuable precursor for creating peptides equipped with bioorthogonal handles. After deprotection of the Boc group, the resulting primary amine at the C4 position serves as a perfect attachment point for various bioorthogonal functionalities.

This strategy allows for the site-specific incorporation of chemical reporters like azides, alkynes, and tetrazines into peptides. nih.govnih.gov These handles can then be selectively reacted with complementary probes for a variety of applications, including protein labeling, imaging, and purification. profacgen.com For example, an azide-modified proline derivative can be incorporated into a peptide and subsequently labeled with a fluorescent probe bearing an alkyne group via a copper-catalyzed or strain-promoted cycloaddition reaction. nih.govnih.gov The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is another extremely fast and efficient bioorthogonal ligation that can be used. biorxiv.org The ability to install two distinct bioorthogonal handles on a single protein enables even more complex studies, such as dual-labeling experiments. biorxiv.orgacs.org

The use of 4-aminoproline derivatives as a platform for bioorthogonal chemistry provides a powerful toolkit for studying biological processes in their native context with minimal perturbation. nih.govprofacgen.com

Computational-Aided Drug Design and Molecular Dynamics Simulations of Derivatives

Computational methods are becoming indispensable for the rational design of peptides and peptidomimetics. frontiersin.orgresearchgate.net Molecular dynamics (MD) simulations, in particular, provide atomic-level insights into the conformational dynamics of peptides and proteins, which is often not accessible through experimental techniques alone. nih.govproquest.com For derivatives of this compound, MD simulations are crucial for predicting how different C4-substituents will affect the proline ring pucker and the cis/trans isomerization of the peptide bond. nih.gov

These simulations can be used to understand how modifications influence the stability of specific structures, such as the collagen triple helix. researchgate.netuni-miskolc.hu By calculating properties like root mean square deviation (RMSD), hydrogen bonding patterns, and solvent accessible surface area (SASA), researchers can assess the structural impact of proline analogues before undertaking complex and costly synthesis. researchgate.netuni-miskolc.hu Enhanced sampling techniques in MD, such as replica exchange, are being developed to more efficiently calculate the free energy differences between conformational states, like the cis and trans proline isomers. nih.gov This computational pre-screening helps guide the design of new molecules with desired structural and functional properties, accelerating the discovery process for new therapeutic peptides and biomaterials. frontiersin.orgnih.gov

Table 3: Computational Approaches for Analyzing Proline Derivatives

| Method | Purpose | Key Parameters/Outputs | Relevance | Reference |

|---|---|---|---|---|

| Molecular Dynamics (MD) | Simulate the time-evolution of molecular conformations. | Trajectory, RMSD, hydrogen bonds, SASA, dihedral angles. | Predicts how C4-substituents affect peptide stability and conformation. | researchgate.netuni-miskolc.hu |

| Enhanced Sampling (e.g., Replica Exchange MD) | Overcome energy barriers to sample rare conformational events efficiently. | Free energy profiles, cis/trans isomerization rates. | Accurately calculates the energetic preference for specific proline conformations. | nih.gov |

| Peptide Docking | Predict the binding mode and affinity of a peptide to a receptor. | Binding pose, scoring functions, interaction energies. | Guides the design of peptidomimetics targeting specific protein-protein interactions. | frontiersin.org |

| Quantum Mechanics (QM) | Calculate electronic structure and optimize geometries with high accuracy. | Optimized structures, reaction energies, NMR parameters. | Provides highly accurate structures and energetic data for smaller peptide fragments. | nih.gov |

Novel Applications in Materials Science and Nanotechnology

The unique structural features of proline and its derivatives are being harnessed to create advanced biomaterials and nanostructures. sigmaaldrich.comconsensus.app Peptides containing functionalized proline residues can be programmed to self-assemble into well-defined nanoscale architectures such as nanofibers, nanotapes, micelles, and hydrogels. nih.govacs.orgacs.orgnih.gov The rigid pyrrolidine (B122466) ring of proline can act as a "β-breaker," disrupting β-sheet formation and inducing turns or twists in peptide assemblies, leading to complex morphologies. acs.orgrsc.org

This compound is a promising building block for this field. After deprotection, the 4-amino group can be functionalized to control self-assembly processes. For example, attaching a lipid chain can create lipopeptides that self-assemble into catalytically active micelles or fibers in water. nih.govacs.org The high density of functional groups on the surface of these nanostructures can be exploited for applications in catalysis or drug delivery. acs.org Furthermore, proline derivatives can be used to functionalize the surface of inorganic nanoparticles, such as platinum, to enhance their catalytic activity and selectivity. acs.org The ability to introduce specific functionalities through the 4-amino position opens up possibilities for creating "smart" materials that respond to environmental stimuli or for designing highly specific nanodevices for biomedical applications. rsc.orgaston.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.